REACTION_CXSMILES
|
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a similar process to that
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a similar process to that
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a similar process to that
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |